
Lcmv GP (61-80)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCMV GP (61-80) is a peptide fragment derived from the glycoprotein (GP) of the Lymphocytic Choriomeningitis Virus (LCMV), spanning residues 61 to 80. This 20-amino acid sequence (GLKGPDIYKGVYQFKSVEFD) has a molecular weight of 2,290.6 Da and a molecular formula of C₁₀₈H₁₆₀N₂₄O₃₁ . It is primarily recognized for its ability to stimulate CD4+ T-cell responses, particularly in the context of MHC-II presentation . Studies highlight its role in eliciting effector cytokines during primary LCMV infection, even among low-affinity T-cell populations . The peptide is widely used in immunological research to model CD4+ T-cell activation and epitope mapping .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lymphocytic choriomeningitis virus glycoprotein (61-80) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of lymphocytic choriomeningitis virus glycoprotein (61-80) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and purification is achieved through high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Lymphocytic choriomeningitis virus glycoprotein (61-80) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of lymphocytic choriomeningitis virus glycoprotein (61-80) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out in solvents like dimethylformamide and dichloromethane .
Major Products Formed
The primary product of the synthesis is the peptide lymphocytic choriomeningitis virus glycoprotein (61-80) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Lymphocytic choriomeningitis virus glycoprotein (61-80) has several applications in scientific research:
Immunology: It is used to study CD4+ T-cell responses and immune system function
Vaccine Development: It serves as a model epitope for developing vaccines targeting viral infections.
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases and potential therapeutic interventions.
Mechanism of Action
Lymphocytic choriomeningitis virus glycoprotein (61-80) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction leads to the activation of CD4+ T-cells, which play a crucial role in the immune response. The peptide’s ability to induce a specific immune response makes it valuable for studying T-cell activation and function .
Comparison with Similar Compounds
Structural and Functional Comparisons
LCMV GP (61-80) vs. LCMV GP (33-41)
Key Insights :
- LCMV GP (61-80) is a linear epitope critical for CD4+ T-cell priming, even in low-affinity T-cell populations . In contrast, GP (33-41) is a shorter, nonameric peptide that binds MHC-I (H-2Db) and drives robust CD8+ T-cell responses, essential for viral clearance .
- Structural differences (length, residue composition) dictate their interaction with distinct MHC molecules and T-cell subsets.
LCMV GP (61-80) vs. LCMV GP (272-293)
Key Insights :
- GP (272-293) is a major CTL epitope in H-2b mice, with 15/17 GP-specific CTL clones recognizing this region .
- The GP (272-293) region is critical for viral neutralization, whereas GP (61-80) contributes to autoimmune pathology .
Receptor Binding and Viral Entry
LCMV GP mediates viral entry via α-dystroglycan (αDG) binding. Mutations in GP (e.g., H136R, S143R) disrupt αDG engagement and alter viral tropism . Low-affinity LCMV variants, which bypass αDG dependency, utilize heparan sulfate (HS) as an alternative receptor .
Data Tables
Table 1: Structural and Functional Properties of LCMV GP Peptides
Peptide | Position | Length (aa) | Immune Response | Key Residues/Features |
---|---|---|---|---|
LCMV GP (61-80) | 61–80 | 20 | CD4+ T-cell | Y64, K68, Y75 (MHC-II anchor) |
LCMV GP (33-41) | 33–41 | 9 | CD8+ T-cell | F40, M41 (H-2Db binding) |
LCMV GP (272-293) | 272–293 | 22 | CTL (CD8+) | K283, D290 (CTL recognition) |
Q & A
Q. What is the structural and functional significance of LCMV GP (61-80) in CD4+ T-cell activation?
Basic Research Question
LCMV GP (61-80) is a 20-amino acid peptide derived from the glycoprotein (GP) of the lymphocytic choriomeningitis virus (LCMV). It serves as a critical epitope for CD4+ T-cell activation, binding to MHC class II molecules (e.g., I-A<sup>b</sup> in mice) to trigger adaptive immune responses . Functionally, studies demonstrate its ability to upregulate MHC class II expression on antigen-presenting cells, enhancing T-cell receptor (TCR) engagement and cytokine production (e.g., IFN-γ, IL-2) .
Methodological Insight : To validate its role, use in vitro assays like MHC-II tetramer staining or ELISpot to quantify cytokine secretion from TCR-transgenic CD4+ T cells exposed to LCMV GP (61-80)-pulsed dendritic cells .
Q. How can researchers resolve contradictions in TCR avidity measurements for LCMV GP (61-80)-specific T cells?
Advanced Research Question
Recent studies report discrepancies in TCR avidity measurements. For example, low-affinity T cells (undetectable via traditional tetramer staining) contribute significantly to effector cytokine production during LCMV infection . This challenges assumptions that high-affinity TCR-pMHC interactions are strictly required for functionality.
Methodological Insight :
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) or flow cytometry-based in situ kinetic measurements to quantify TCR-pMHC dissociation rates, even for low-avidity interactions .
- Functional Validation : Pair avidity data with functional readouts (e.g., single-cell RNA-seq of cytokine-producing T cells) to correlate binding kinetics with effector potential .
Q. What experimental models are optimal for studying LCMV GP (61-80)-driven immune responses in vivo?
Advanced Research Question
LCMV GP (61-80) is widely used in tumor immunology and viral persistence models. For example, recombinant Newcastle disease virus (NDV-GP) engineered to express LCMV GP (61-80) can infect tumor cells, upregulate MHC-I/II, and activate bystander T cells in murine melanoma models .
Methodological Insight :
- Tumor Challenge Models : Inject NDV-GP-infected tumor cells (e.g., B16-F10 melanoma) into C57BL/6 mice and monitor tumor growth inhibition via flow cytometry (CD4+ T-cell infiltration) and cytokine profiling .
- Viral Persistence Models : Use LCMV Armstrong or Clone 13 strains to study GP (61-80)-specific T-cell exhaustion dynamics in chronic infection settings .
Q. How should researchers design epitope-mapping studies for LCMV GP (61-80) variants?
Basic Research Question
Epitope mapping requires systematic truncation or alanine scanning of the 61-80 sequence to identify critical residues for MHC-II binding and TCR recognition.
Methodological Insight :
- Peptide Libraries : Synthesize overlapping 15-mer peptides spanning LCMV GP (61-80) and test MHC-II binding affinity via competitive ELISA .
- T-Cell Activation Assays : Stimulate CD4+ T-cell hybridomas with peptide variants and measure IL-2 secretion to identify key residues .
Q. What statistical approaches are recommended for analyzing contradictory data in TCR avidity studies?
Advanced Research Question
Contradictions arise when traditional tetramer staining fails to detect functional low-avidity T cells.
Methodological Insight :
- Multivariate Analysis : Apply principal component analysis (PCA) to integrate avidity, cytokine profiles, and transcriptomic data, identifying clusters of T cells with divergent functional outcomes .
- Bayesian Modeling : Use probabilistic frameworks to estimate the likelihood of effector responses across a spectrum of TCR-pMHC affinities .
Q. How can researchers optimize MHC-II presentation of LCMV GP (61-80) in vitro?
Basic Research Question
MHC-II presentation efficiency depends on antigen processing and peptide loading.
Methodological Insight :
- Dendritic Cell Priming : Treat bone marrow-derived dendritic cells (BMDCs) with LPS or IFN-γ to enhance MHC-II expression before pulsing with LCMV GP (61-80) .
- Proteasome Inhibition : Use inhibitors like lactacystin to prolong peptide-MHC-II complex stability on the cell surface .
Q. What controls are essential for validating LCMV GP (61-80)-specific T-cell responses in adoptive transfer experiments?
Advanced Research Question
Adoptive transfer models require rigorous controls to isolate epitope-specific effects.
Methodological Insight :
- Negative Controls : Use T cells from LCMV-naïve mice or TCR-deficient mice to rule out nonspecific activation.
- Peptide Blocking : Pre-incubate antigen-presenting cells with MHC-II-blocking antibodies (e.g., anti-I-A<sup>b</sup>) to confirm specificity .
Q. How do post-translational modifications (PTMs) of LCMV GP (61-80) influence T-cell recognition?
Advanced Research Question
PTMs (e.g., phosphorylation, glycosylation) can alter epitope structure and immunogenicity.
Methodological Insight :
- Mass Spectrometry : Identify PTMs on LCMV GP (61-80) isolated from infected cells.
- Functional Assays : Compare T-cell activation using synthetic peptides with/without PTMs .
Q. What are the limitations of using LCMV GP (61-80) in humanized mouse models?
Advanced Research Question
Human MHC-II alleles (e.g., HLA-DR) may present LCMV GP (61-80) differently than murine I-A<sup>b</sup>.
Methodological Insight :
- In Silico Prediction : Use NetMHCIIpan to predict HLA-DR binding affinity for LCMV GP (61-80) .
- Transgenic Models : Employ HLA-DR4-transgenic mice to assess cross-species relevance .
Q. How can researchers address batch variability in synthetic LCMV GP (61-80) peptides?
Basic Research Question
Peptide purity and stability impact experimental reproducibility.
Methodological Insight :
Properties
Molecular Formula |
C108H160N24O31 |
---|---|
Molecular Weight |
2290.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
InChI Key |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.